4-bromo-1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
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Overview
Description
4-bromo-1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrophenyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-bromo-1-oxo-N-(4-nitrophenyl)naphthalene-2-carboxamide.
Reduction: Formation of 4-bromo-1-hydroxy-N-(4-aminophenyl)naphthalene-2-carboxamide.
Substitution: Formation of 4-methoxy-1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide.
Scientific Research Applications
4-bromo-1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-nitrobenzene: Similar in structure but lacks the naphthalene ring.
4-hydroxy-4-(4-nitrophenyl)butan-2-one: Contains a nitrophenyl group but has a different core structure.
4-bromo-4’-hydroxybiphenyl: Similar in having a bromine and hydroxyl group but differs in the overall structure.
Uniqueness
4-bromo-1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is unique due to the combination of its functional groups and the naphthalene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H11BrN2O4 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
4-bromo-1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H11BrN2O4/c18-15-9-14(16(21)13-4-2-1-3-12(13)15)17(22)19-10-5-7-11(8-6-10)20(23)24/h1-9,21H,(H,19,22) |
InChI Key |
KXAYGDWLXJKGRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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